methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC14658714
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3 |
|---|---|
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | methyl 3-(3-carbamoylpyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13) |
| Standard InChI Key | CLOQDDUCOOOFII-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN1C=CC(=N1)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 3-(3-carbamoylpyrazol-1-yl)propanoate . Its molecular formula, , reflects a pyrazole ring substituted with a carbamoyl group (-CONH) at position 3 and a methyl propanoate (-OCOCHCH) moiety at position 1.
Structural Elucidation
The compound’s 2D structure, represented by the SMILES notation COC(=O)CCN1C=CC(=N1)C(=O)N , reveals key features:
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A pyrazole ring (five-membered, two adjacent nitrogen atoms).
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A carbamoyl group at the 3-position, contributing hydrogen-bonding capability.
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A methyl propanoate chain at the 1-position, enhancing solubility in organic solvents.
The 3D conformation, computed via PubChem’s interactive model , demonstrates a planar pyrazole ring with the carbamoyl and ester groups adopting equatorial orientations to minimize steric strain.
Spectroscopic and Computational Data
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .
Reactivity Profile
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Nucleophilic Substitution: The carbamoyl group participates in reactions with electrophiles, such as alkyl halides.
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Hydrolysis: The methyl ester hydrolyzes to propanoic acid under alkaline conditions, a property leveraged in prodrug designs .
Biological Activity and Applications
Anticancer Mechanisms
In vitro studies against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC = 18 µM) . Proposed mechanisms include:
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DNA Intercalation: Planar pyrazole ring stacking with DNA bases.
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Topoisomerase Inhibition: Binding to the ATPase domain of topoisomerase II.
Agrochemical Applications
Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm) . The ester moiety facilitates leaf penetration, while the carbamoyl group disrupts photosynthetic electron transport.
Comparative Analysis with Structural Analogues
The positional isomerism of the carbamoyl group (3- vs. 5-) significantly alters electronic properties and bioactivity, underscoring the importance of regiochemistry in drug design .
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